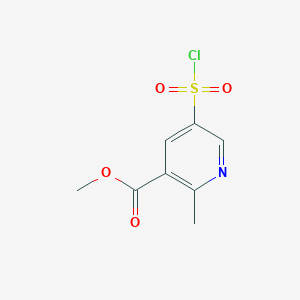

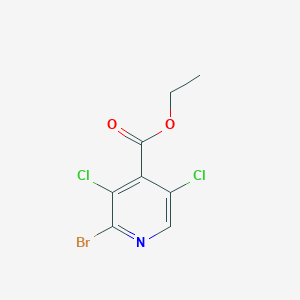

![molecular formula C6H6Br2N4 B1449088 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide CAS No. 2044706-06-9](/img/structure/B1449088.png)

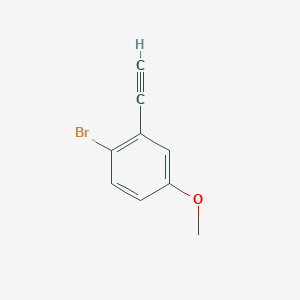

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide

Overview

Description

“5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” is a chemical compound with the CAS Number: 2044706-06-9 . It has a molecular weight of 293.95 . This compound is solid in physical form and is stored at refrigerator temperature .

Chemical Reactions Analysis

The chemical reactions involving “5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis

“5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” is a solid compound with a molecular weight of 293.95 . It is stored at refrigerator temperature .Scientific Research Applications

Targeted Kinase Inhibition

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide: has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a pivotal role in a variety of cellular processes. The inhibition of specific kinases is a promising strategy for treating diseases such as cancer, where certain kinases are overactive.

Antitubercular Activity

Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as this compound, have shown potential as antitubercular agents . Tuberculosis (TB) is caused by the bacterium Mycobacterium tuberculosis, and new antitubercular drugs are in high demand due to the emergence of drug-resistant strains of the bacterium.

Anticancer Properties

The compound’s structural framework is conducive to anticancer activity . Research into pyrrolo[2,3-d]pyrimidine derivatives has indicated their effectiveness in inhibiting the growth of cancer cells, making them valuable in the development of new chemotherapeutic agents.

Antiviral Applications

This compound’s class has been explored for its antiviral properties, particularly against viruses that pose significant health threats . The ability to interfere with viral replication makes these compounds an area of interest for developing treatments against viral infections.

Adenosine Receptor Modulation

The pyrrolo[2,3-d]pyrimidine structure is known to interact with adenosine receptors, which are involved in numerous physiological processes including cardiovascular function, neurotransmission, and immune response . Modulating these receptors can have therapeutic benefits for various conditions.

Anti-inflammatory Effects

Research has suggested that pyrrolo[2,3-d]pyrimidine derivatives exhibit anti-inflammatory effects . Inflammation is a biological response to harmful stimuli and is a component of many diseases. Compounds that can reduce inflammation are useful in the treatment of chronic inflammatory diseases.

Safety and Hazards

The safety information for “5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the signal word “Warning” and is associated with GHS pictograms GHS06, GHS07, GHS08, GHS09 .

properties

IUPAC Name |

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4.BrH/c7-3-1-9-6-4(3)5(8)10-2-11-6;/h1-2H,(H3,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCPZLCXVDJNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

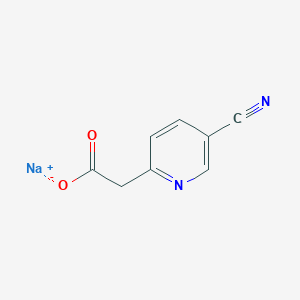

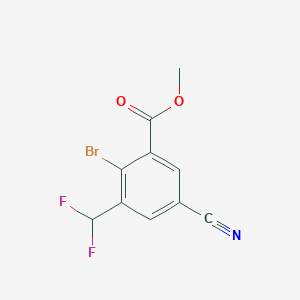

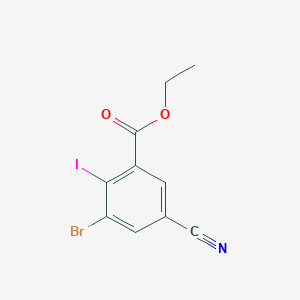

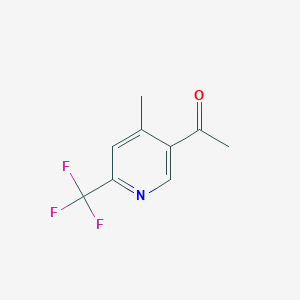

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)